5-Chloro-7-iodoindoline-2,3-dione
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Overview
Description
5-Chloro-7-iodoindoline-2,3-dione is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-iodoindoline-2,3-dione typically involves the iodination of 5-chloroindoline-2,3-dione. One common method includes the reaction of 5-chloroindoline-2,3-dione with iodine pentoxide (I2O5) in dimethyl sulfoxide (DMSO) at 80°C under air . The reaction proceeds until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-iodoindoline-2,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The indoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-7-iodoindoline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-iodoindoline-2,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the iodine atom but shares similar chemical properties and reactivity.
7-Iodoindoline-2,3-dione: Lacks the chlorine atom but has similar applications and reactivity.
5-Bromo-7-iodoindoline-2,3-dione: Similar structure with a bromine atom instead of chlorine, offering different reactivity and applications.
Uniqueness
5-Chloro-7-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s potential for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H3ClINO2 |
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Molecular Weight |
307.47 g/mol |
IUPAC Name |
5-chloro-7-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |
InChI Key |
FOEZQGFSOYBSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)I)Cl |
Origin of Product |
United States |
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